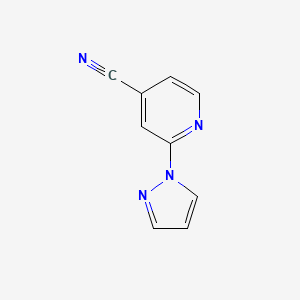![molecular formula C13H20F2N2O2 B2758723 N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361711-91-1](/img/structure/B2758723.png)
N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4,4-Difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as DFE-1, is a small molecule inhibitor that has shown promising results in various scientific research studies. DFE-1 is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
DFE-1 exerts its therapeutic effects by inhibiting the activity of the enzyme, dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cancer cells and immune cells. DFE-1 binds to the active site of DHODH and inhibits its activity, thereby blocking the de novo pyrimidine biosynthesis pathway.
Biochemical and Physiological Effects:
DFE-1 has been shown to have various biochemical and physiological effects in scientific research studies. DFE-1 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DFE-1 has also been shown to modulate the immune response by regulating the activity of immune cells, inhibiting the production of pro-inflammatory cytokines and chemokines, and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
DFE-1 has several advantages for lab experiments. DFE-1 is a small molecule inhibitor that can be easily synthesized and purified. DFE-1 has also been shown to have high selectivity and potency for DHODH inhibition. However, DFE-1 has some limitations for lab experiments. DFE-1 has poor solubility in water, which can limit its use in aqueous-based experiments. DFE-1 can also be toxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
DFE-1 has several potential future directions for scientific research. DFE-1 can be further developed as a potential therapeutic agent for the treatment of cancer, inflammation, and autoimmune disorders. DFE-1 can also be used as a tool compound to study the role of DHODH in various biological processes. Future studies can also focus on developing new analogs of DFE-1 to improve its selectivity and potency for DHODH inhibition.
合成法
DFE-1 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method of DFE-1 is complex and requires expertise in organic chemistry. The first step involves the reaction of 4,4-difluorocyclohexanone with ethyl acetoacetate to form a diketone intermediate. The intermediate is then reacted with ethylamine to form an enamine intermediate. The enamine intermediate is then reacted with acryloyl chloride to form DFE-1.
科学的研究の応用
DFE-1 has been extensively studied for its potential therapeutic applications in various scientific research studies. DFE-1 has shown promising results as an anti-cancer agent, anti-inflammatory agent, and immunomodulatory agent. In cancer research, DFE-1 has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, DFE-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In immunology research, DFE-1 has been shown to modulate the immune response by regulating the activity of immune cells.
特性
IUPAC Name |
N-[2-[(4,4-difluorocyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O2/c1-3-12(19)17(4-2)9-11(18)16-10-5-7-13(14,15)8-6-10/h3,10H,1,4-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZKPVHDPGCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCC(CC1)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2758648.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)
![6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2758652.png)

![2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride](/img/structure/B2758655.png)
![5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2758656.png)


![(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide](/img/structure/B2758660.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)](/img/structure/B2758663.png)